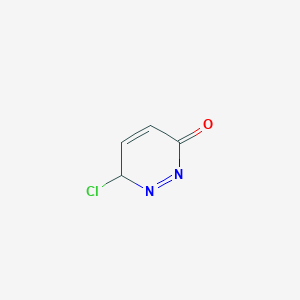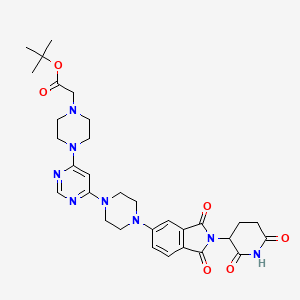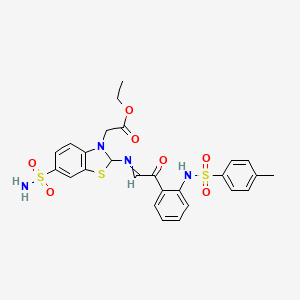![molecular formula C13H20NO4- B12367189 6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Azaspiro[34]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester typically involves the formation of the spirocyclic ring system followed by esterification. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spiro ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield .
化学反应分析
Types of Reactions
6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
6-Azaspiro[3.4]octane-6,8-dicarboxylic acid, 6-(phenylmethyl) ester: Another spirocyclic compound with similar structural features but different functional groups.
2-Oxa-6-azaspiro[3.4]octane: Contains an oxygen atom in the spiro ring, offering different reactivity and applications.
7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester: A related compound with an amino group, used in drug discovery.
Uniqueness
6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester is unique due to its specific ester functional group and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
属性
分子式 |
C13H20NO4- |
|---|---|
分子量 |
254.30 g/mol |
IUPAC 名称 |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/p-1 |
InChI 键 |
QLUYLNWFJLLXOV-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


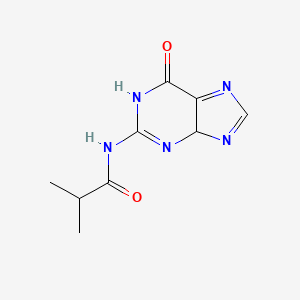

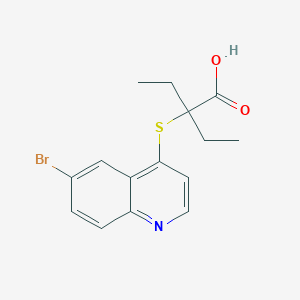
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)


![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
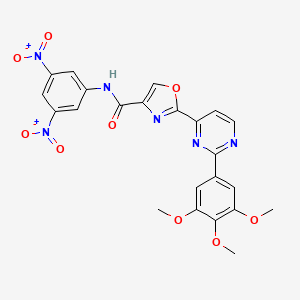
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
